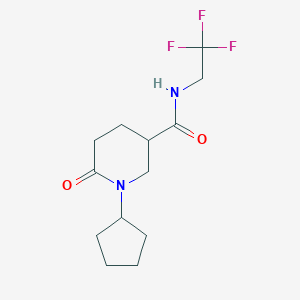![molecular formula C26H23NO2 B6050333 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione, also known as BMHMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanedione derivatives, which are known for their diverse biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer cell growth and viral replication. One proposed mechanism is the inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to modulate various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its high potency and specificity for certain cellular pathways. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to have low toxicity in normal cells, making it a potentially safer alternative to traditional chemotherapeutic agents. However, one limitation of using 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its relatively complex synthesis process and high cost.
Orientations Futures
There are several potential future directions for research involving 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione. One area of interest is the development of more efficient and cost-effective synthesis methods for 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione and other cyclohexanedione derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione and its potential applications in other areas of scientific research, such as neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione as a potential anticancer or antiviral agent in humans.
Méthodes De Synthèse
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione can be synthesized through a multistep process involving the reaction of 2-aminobiphenyl with 4-methylbenzaldehyde, followed by cyclization with cyclohexane-1,3-dione. The resulting product can be purified through various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anticancer activity, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-18-11-13-19(14-12-18)21-15-25(28)23(26(29)16-21)17-27-24-10-6-5-9-22(24)20-7-3-2-4-8-20/h2-14,17,21,28H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHNEZCBITENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=CC=C3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6050299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)

![2-[(4-ethoxyphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6050315.png)

![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)